![molecular formula C14H20N2O4S B5769502 N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5769502.png)
N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperidine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of certain ion channels, particularly those involved in the transmission of pain signals. It has also been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide exhibits a range of biochemical and physiological effects, including the inhibition of pain signaling, the modulation of immune function, and the regulation of ion channel activity. It has also been found to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in laboratory experiments is its ability to selectively target certain ion channels and enzymes, allowing for more precise investigation of their role in cellular physiology. However, one limitation of using N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, including further investigation of its mechanism of action, its potential use as a therapeutic agent for the treatment of pain and inflammation, and its role in modulating immune function. Additionally, there is potential for using N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide as a probe for studying the structure and function of proteins, particularly those involved in ion channel activity.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-methoxybenzoyl chloride with piperidine to form the intermediate 2-methoxybenzoylpiperidine. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of ion channels in cellular physiology, as a potential therapeutic agent for the treatment of pain and inflammation, and as a probe for studying the structure and function of proteins.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-3-5-12(13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQDPPYELAKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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